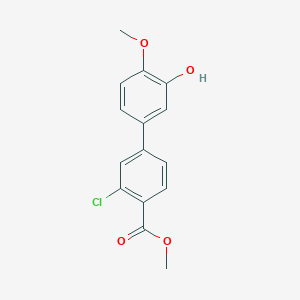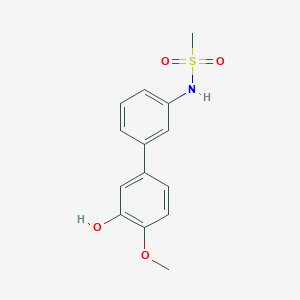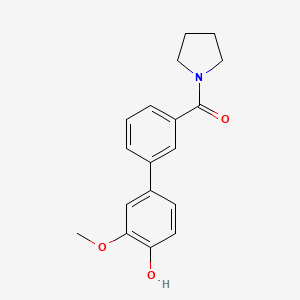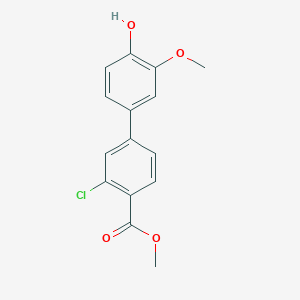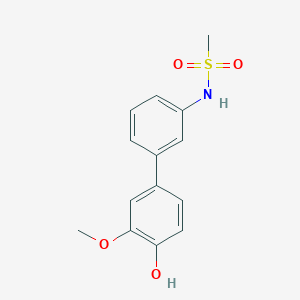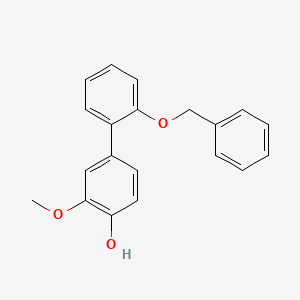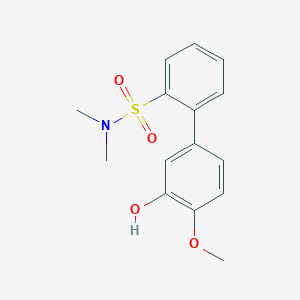![molecular formula C19H21NO3 B6380483 2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% CAS No. 1261989-83-6](/img/structure/B6380483.png)
2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% (2M5PPCP95) is an organic compound which has been studied for its potential applications in a variety of scientific and medical fields. It is a white crystalline solid with a melting point of 132-133°C and a boiling point of 306°C. It is soluble in water, ethanol, and acetone, and is insoluble in chloroform. 2M5PPCP95 is a derivative of piperidine, a cyclic amine found in many alkaloid compounds.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been studied for its potential application in several scientific and medical fields. It has been investigated for its use in the synthesis of pharmaceuticals, as a corrosion inhibitor, and as a catalyst for organic reactions. It has also been studied for its potential use as an antioxidant and as an inhibitor of the enzyme acetylcholinesterase.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase results in increased levels of acetylcholine in the brain, which can lead to increased cognitive function.
Biochemical and Physiological Effects
2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has been studied for its potential to affect biochemical and physiological processes in the body. Studies have shown that it can inhibit the activity of the enzyme acetylcholinesterase, resulting in increased levels of acetylcholine in the brain. This can lead to increased cognitive function, improved mood, and increased alertness. It has also been shown to possess antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize. Another advantage is that it is water soluble, making it easy to work with in aqueous solutions. A limitation is that it is not very stable, and can easily degrade in the presence of light and oxygen.
Zukünftige Richtungen
There are several potential future directions for the research and application of 2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%. One potential direction is to further investigate the compound’s potential use as an antioxidant and acetylcholinesterase inhibitor. Another potential direction is to investigate the compound’s potential use in the synthesis of pharmaceuticals. Additionally, further research could be conducted to explore the compound’s potential use as a corrosion inhibitor and catalyst for organic reactions. Finally, further research could be conducted to explore the compound’s potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Synthesemethoden
2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95% can be synthesized using a three-step process. The first step is the condensation of piperidine-1-carbonyl chloride with 2-methoxy-5-hydroxybenzaldehyde. This reaction produces 2-methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol. The second step is the reduction of the aldehyde group to the corresponding alcohol using sodium borohydride. The third step is the recrystallization of the product in ethanol.
Eigenschaften
IUPAC Name |
[4-(3-hydroxy-4-methoxyphenyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-23-18-10-9-16(13-17(18)21)14-5-7-15(8-6-14)19(22)20-11-3-2-4-12-20/h5-10,13,21H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPDVOHKUZKNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685803 |
Source


|
| Record name | (3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[4-(piperidine-1-carbonyl)phenyl]phenol | |
CAS RN |
1261989-83-6 |
Source


|
| Record name | (3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


